molecular formula C19H23N3O2S B2382307 N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide CAS No. 626223-12-9

N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide

Cat. No.: B2382307
CAS No.: 626223-12-9
M. Wt: 357.47
InChI Key: OTEPKMUASYLQDX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a methoxyphenyl group, and a pyridazinylsulfanyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the methoxyphenyl group, and the attachment of the cyclohexyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-[6-(4-hydroxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
  • N-Cyclohexyl-2-[6-(4-chloro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
  • N-Cyclohexyl-2-[6-(4-methyl-phenyl)-pyridazin-3-ylsulfanyl]-acetamide

Uniqueness

N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-16-9-7-14(8-10-16)17-11-12-19(22-21-17)25-13-18(23)20-15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEPKMUASYLQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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